1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 3-chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the furan-2-yl group: This can be done through a Suzuki coupling reaction between a furan-2-yl boronic acid and a halogenated pyrazole derivative.
Introduction of the 4-methoxyphenyl group: This step involves a similar coupling reaction using 4-methoxyphenyl boronic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include furanone derivatives, hydroxylated compounds, and substituted amides or thioesters.
Scientific Research Applications
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications, including as anti-inflammatory or analgesic agents.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: Lacks the furan-2-yl group, which may affect its chemical reactivity and biological activity.
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the methoxy group on the phenyl ring, which may influence its solubility and interaction with biological targets.
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capability and overall polarity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-26-17-9-7-14(8-10-17)18-13-19(20-6-3-11-27-20)24(23-18)21(25)15-4-2-5-16(22)12-15/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSIKWYLQVNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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